

3,5-Dimethylphenylacetic acid molecular structure and weight

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Compound of Interest

Compound Name: 3,5-Dimethylphenylacetic acid

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An In-depth Technical Guide to **3,5-Dimethylphenylacetic Acid** for Advanced Research & Development

This guide provides an in-depth technical overview of **3,5-dimethylphenylacetic acid**, tailored for researchers, scientists, and professionals in drug development. The content is structured to deliver not just data, but actionable insights grounded in established chemical principles, focusing on the molecule's structure, synthesis, and application.

Section 1: Core Molecular and Physical Properties

3,5-Dimethylphenylacetic acid is a disubstituted aromatic carboxylic acid. Its utility as a pharmaceutical intermediate stems from the specific arrangement of its functional groups: a carboxylic acid moiety providing a reactive handle for amide or ester formation, and a dimethyl-substituted phenyl ring that imparts specific steric and electronic properties to derivative molecules.^[1]

Chemical Identifiers

For unambiguous identification and data retrieval, a standardized set of identifiers is essential. The following table summarizes the key identifiers for **3,5-dimethylphenylacetic acid**.

Identifier	Value	Source
IUPAC Name	2-(3,5-dimethylphenyl)acetic acid	[2][3]
CAS Number	42288-46-0	[2][4][5]
Molecular Formula	C ₁₀ H ₁₂ O ₂	[3][6]
Molecular Weight	164.20 g/mol	[3][6][7]
InChI Key	HDNBKTWQBJJYPD-UHFFFAOYSA-N	[3][7]
SMILES	<chem>Cc1cc(C)cc(CC(O)=O)c1</chem>	[7]

Molecular Structure

The molecular structure consists of an acetic acid group attached to the first carbon of the methyl group on a 3,5-dimethylbenzene (m-xylene) ring. This substitution pattern is critical, as it influences the molecule's reactivity and the conformational possibilities of its derivatives.

Caption: 2D Molecular Structure of **3,5-Dimethylphenylacetic Acid**.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate handling, storage, and reaction conditions. **3,5-Dimethylphenylacetic acid** is a stable crystalline solid under standard conditions.[1]

Property	Value	Source
Appearance	White to cream crystalline powder	[4][5]
Melting Point	98.5 - 104.5 °C	[4][5]
Assay (Purity)	≥98.0%	[4][5]
Solubility	More soluble in organic solvents than in water	[1]

Section 2: Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in drug development. While a publicly available, peer-reviewed NMR spectrum for **3,5-dimethylphenylacetic acid** is not readily found, we can reliably predict its characteristic signals based on established spectroscopic principles and data from its isomers.

Predicted ^1H NMR Analysis

The proton NMR spectrum is the primary tool for confirming the arrangement of protons in the molecule. For **3,5-dimethylphenylacetic acid**, we anticipate the following signals:

- **Aromatic Protons:** The three protons on the phenyl ring are chemically distinct. The proton at position 2 (between the two methyl groups) will appear as a singlet, while the protons at positions 4 and 6 will also produce a singlet (due to symmetry). We expect these signals to appear in the aromatic region, typically around δ 6.9-7.1 ppm. The signal for the single proton at the 2-position will likely be slightly downfield from the two equivalent protons at the 4 and 6 positions.
- **Methylene Protons ($-\text{CH}_2-$):** The two protons of the methylene bridge between the phenyl ring and the carboxyl group are chemically equivalent and will appear as a sharp singlet. This signal is expected around δ 3.6 ppm. This prediction is supported by data from the isomeric 2,4-dimethylphenylacetic acid, which shows a singlet for its methylene protons at δ 3.61 ppm.^[2]
- **Methyl Protons ($-\text{CH}_3$):** The two methyl groups at positions 3 and 5 are chemically equivalent due to the molecule's symmetry. Their six protons will produce a single, strong singlet. This signal is anticipated in the upfield region, around δ 2.3 ppm.
- **Carboxylic Acid Proton ($-\text{COOH}$):** This proton is highly deshielded and its signal is often broad. It will appear far downfield, typically above δ 10-12 ppm, and its position can be sensitive to solvent and concentration.

Predicted ^{13}C NMR Analysis

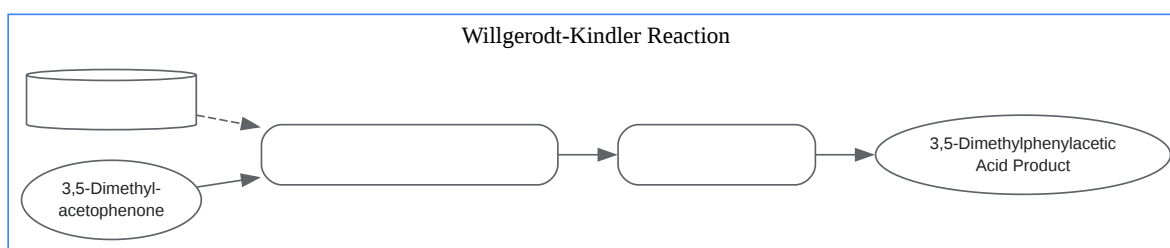
The carbon NMR spectrum provides complementary information about the carbon skeleton.

- Carbonyl Carbon (-C=O): Expected to be the most downfield signal, typically $> \delta$ 175 ppm.
- Aromatic Carbons: Six distinct signals are expected. The two carbons bearing methyl groups (C3, C5) and the carbon attached to the acetic acid moiety (C1) will be quaternary and show distinct shifts. The carbons bearing protons (C2, C4, C6) will also be distinguishable.
- Methylene Carbon (-CH₂-): Expected around δ 40-45 ppm.
- Methyl Carbons (-CH₃): Expected in the upfield region, typically around δ 20-22 ppm.

Section 3: Synthesis Methodology

A reliable and scalable synthesis is paramount for any compound intended for further development. A well-established method for converting aryl methyl ketones into phenylacetic acids is the Willgerodt-Kindler reaction.^{[8][9]} This pathway is advantageous as the starting material, 3,5-dimethylacetophenone, is commercially available.

The reaction proceeds by converting the ketone into a thioamide using sulfur and an amine (typically morpholine), which is subsequently hydrolyzed to the desired carboxylic acid.^[10]



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Caption: Workflow for the Synthesis of **3,5-Dimethylphenylacetic Acid**.

Experimental Protocol: Willgerodt-Kindler Synthesis

This protocol is a self-validating system. Each step includes a rationale and a checkpoint to ensure the reaction is proceeding as expected before moving to the next stage.

- Step 1: Thioamide Formation
 - Procedure: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylacetophenone (1.0 eq), morpholine (2.5 eq), and elemental sulfur (1.5 eq).
 - Causality: Morpholine acts as both a solvent and a reagent, forming an enamine with the ketone. Sulfur acts as the oxidizing agent. The excess of reagents ensures the reaction goes to completion.
 - Execution: Heat the mixture to reflux (approx. 130-140°C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ketone spot.
 - Validation: A successful reaction is indicated by the formation of a new, more polar spot on the TLC plate corresponding to the thioamide intermediate.
- Step 2: Isolation of Thioamide (Optional but recommended for purity)
 - Procedure: After cooling, pour the reaction mixture into a beaker of cold ethanol. The thioamide product will often precipitate.
 - Causality: The thioamide is less soluble in cold ethanol than the unreacted starting materials or byproducts, allowing for initial purification by crystallization.
 - Execution: Collect the solid by vacuum filtration and wash with cold ethanol.
- Step 3: Hydrolysis to Carboxylic Acid
 - Procedure: Transfer the crude or purified thioamide to a flask containing a 25-50% aqueous solution of sulfuric acid or a 20% solution of sodium hydroxide.
 - Causality: Strong acid or base is required to hydrolyze the stable thioamide functional group to the carboxylic acid (or its carboxylate salt).
 - Execution: Heat the mixture to reflux for 8-12 hours until the evolution of H₂S (rotten egg smell) or ammonia ceases.

- Validation: The completion of hydrolysis is confirmed by the cessation of gas evolution and TLC analysis.
- Step 4: Product Isolation and Purification
 - Procedure: Cool the reaction mixture. If basic hydrolysis was used, acidify with concentrated HCl until the solution is acidic ($\text{pH} < 2$), which will precipitate the carboxylic acid.
 - Causality: The carboxylic acid is generally insoluble in acidic aqueous media, allowing it to be isolated as a solid.
 - Execution: Collect the crude solid product by vacuum filtration. Wash the solid with cold water to remove inorganic salts.
 - Final Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene or an ethanol/water mixture) to yield pure **3,5-dimethylphenylacetic acid**. Purity should be confirmed by melting point analysis and the spectroscopic methods described in Section 2.

Section 4: Applications in Research and Drug Development

The phenylacetic acid scaffold is a privileged structure in medicinal chemistry. It serves as a foundational building block for a vast array of pharmaceuticals.[\[11\]](#)

- As a Pharmaceutical Intermediate: The primary application of **3,5-dimethylphenylacetic acid** is as a key intermediate in the synthesis of more complex Active Pharmaceutical Ingredients (APIs).[\[1\]](#) The carboxylic acid group is readily converted to amides, esters, or other functional groups, while the 3,5-dimethylphenyl moiety provides a lipophilic region that can be crucial for binding to biological targets.
- Structural Motif: Phenylacetic acid derivatives are found in drugs across various therapeutic areas, including non-steroidal anti-inflammatory drugs (NSAIDs). The specific 3,5-dimethyl substitution pattern can be used by medicinal chemists to fine-tune a drug candidate's properties, such as:

- **Metabolic Stability:** The methyl groups can block sites of potential metabolic oxidation, increasing the drug's half-life.
- **Receptor Binding:** The steric bulk of the methyl groups can enforce a specific conformation required for optimal interaction with a protein's binding pocket.
- **Lipophilicity:** The methyl groups increase the molecule's lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

Section 5: Safety, Handling, and Storage Protocol

Adherence to safety protocols is mandatory when handling any chemical reagent. **3,5-Dimethylphenylacetic acid** is classified as an irritant.^[3]

- **Personal Protective Equipment (PPE):** Always wear standard laboratory PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
- **Handling:**
 - Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.^[12]
 - Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.^[12]
 - Wash hands thoroughly after handling.
- **Storage:**
 - Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.^[6]
- **Disposal:**
 - Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

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